N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide
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Overview
Description
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide, also known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of propenamides and is commonly used in scientific research to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide is not fully understood, but it is believed to be related to its ability to modulate the activity of ion channels and receptors in the brain. Specifically, N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective properties, N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide in lab experiments is its ability to protect neurons from oxidative stress, which is a common cause of neuronal damage in a variety of neurological disorders. However, one limitation of using N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other areas of interest include its potential as a treatment for chronic pain and inflammation, as well as its potential as a cognitive enhancer.
In conclusion, N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to protect neurons from oxidative stress and its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of a variety of neurological disorders. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the final product, N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide.
Scientific Research Applications
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of scientific research studies. One of the most promising applications of N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide is its ability to protect neurons from damage caused by oxidative stress. Studies have shown that N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide can reduce the production of reactive oxygen species and prevent neuronal death in vitro and in vivo.
properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-2-methylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c1-4-12(17)16-8-13(2,3)9-5-6-10(14)11(15)7-9/h4-7H,1,8H2,2-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRJJABTPAQZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=C)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide |
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